

Application Note: In Vitro Kinase Inhibition Assay for MS159

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Compound of Interest

Compound Name: MS159

Cat. No.: B10855503

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Audience: Researchers, scientists, and drug development professionals.

Purpose: To provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of the compound **MS159** against Kinase-X.

Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is implicated in numerous diseases, making them important targets for drug discovery. This protocol describes a robust and reproducible in-vitro assay to quantify the inhibitory potential of a small molecule, **MS159**, against a specific protein kinase, Kinase-X. The assay measures the phosphorylation of a substrate peptide by Kinase-X in the presence of varying concentrations of **MS159**.

Materials and Reagents

- Kinase: Recombinant human Kinase-X (e.g., expressed in E. coli or insect cells)
- Substrate: Synthetic peptide substrate for Kinase-X (e.g., with a biotin tag for detection)
- Compound: **MS159**, dissolved in 100% DMSO to a stock concentration of 10 mM
- ATP: Adenosine 5'-triphosphate, 10 mM stock solution in water

- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
- Detection Reagent: A commercial kinase assay kit (e.g., ADP-Glo™, HTRF® KinEASE®, or similar)
- Plates: 384-well, white, low-volume microplates
- Instrumentation: Multilabel plate reader capable of luminescence or fluorescence detection

Experimental Protocol

This protocol is designed for a 384-well plate format. All reagent additions should be performed with calibrated multichannel pipettes or automated liquid handlers.

3.1. Compound Preparation (Serial Dilution)

- Prepare a series of 2x final concentration dilutions of **MS159** in assay buffer.
- Start by diluting the 10 mM **MS159** stock in DMSO to create a top concentration for the dose-response curve (e.g., 200 µM in 10% DMSO).
- Perform a 1:3 serial dilution in a separate 96-well plate to create a 10-point dose-response curve.
- Include a "no inhibitor" control (DMSO only) and a "no enzyme" control (assay buffer only).

3.2. Assay Procedure

- Add Compound: Transfer 5 µL of each **MS159** dilution (or control) to the 384-well assay plate.
- Add Kinase: Add 5 µL of Kinase-X solution (at 2x final concentration in assay buffer) to all wells except the "no enzyme" control.
- Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

- **Initiate Reaction:** Add 10 µL of a solution containing the substrate and ATP (at 2x final concentration in assay buffer) to all wells. The final reaction volume is 20 µL.
- **Kinase Reaction:** Incubate the plate for 60 minutes at 30°C. The incubation time may need to be optimized based on the kinase activity.
- **Stop Reaction & Detect Signal:** Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen detection kit. For example, with an ADP-Glo™ kit, this would involve adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- **Read Plate:** Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

Data Analysis

- **Data Normalization:**
 - The "no enzyme" control represents 100% inhibition.
 - The "no inhibitor" (DMSO only) control represents 0% inhibition (100% activity).
 - Calculate the percent inhibition for each **MS159** concentration: $\% \text{ Inhibition} = 100 * (1 - (\text{Signal}_{\text{compound}} - \text{Signal}_{\text{no enzyme}}) / (\text{Signal}_{\text{no inhibitor}} - \text{Signal}_{\text{no enzyme}}))$
- **IC50 Determination:**
 - Plot the percent inhibition against the logarithm of the **MS159** concentration.
 - Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

Quantitative Data Summary

The following table summarizes hypothetical data for the inhibition of Kinase-X by **MS159**.

MS159 Concentration (nM)	% Inhibition
10000	98.5
3333	95.2
1111	89.1
370	75.4
123	52.1
41	28.3
13.7	10.1
4.6	3.2
1.5	0.5
0 (DMSO)	0.0
IC50 (nM)	115.4

Visualizations

Experimental Workflow

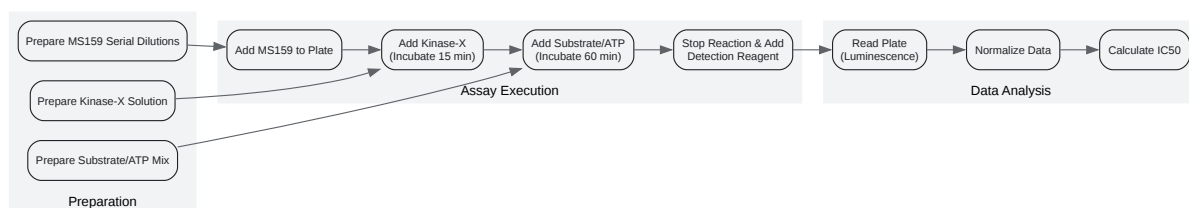


Figure 1. Experimental Workflow for MS159 In Vitro Kinase Assay

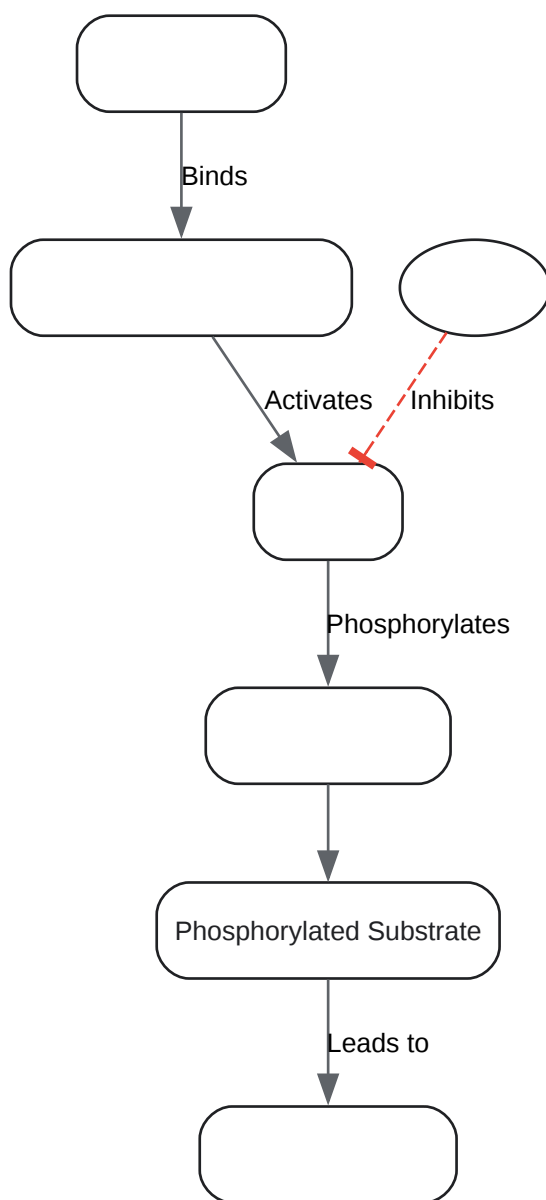


Figure 2. Hypothetical Kinase-X Signaling Pathway and Inhibition by MS159

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